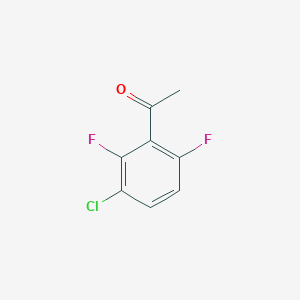

3'-Chloro-2',6'-difluoroacetophenone

Vue d'ensemble

Description

Synthesis Analysis

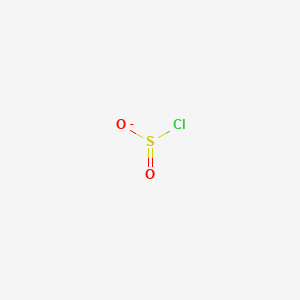

A novel method for preparing 2-chloro-2,2-difluoroacetophenone involves using 2,2,2-trifluoroacetophenone as a starting material, yielding a compound that acts as an efficient difluorocarbene reagent. This reagent readily reacts with phenol derivatives in the presence of potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers in good yields, offering an environmentally friendly alternative to Freon- or Halon-based methodologies (Zhang, Zheng, & Hu, 2006).

Applications De Recherche Scientifique

Chemical Synthesis and Materials Science

Difluorocarbene Precursor

2-Chloro-2,2-difluoroacetophenone serves as a non-ozone-depleting substance (ODS) based difluorocarbene precursor, offering an environmentally friendly alternative for difluoromethylating phenol derivatives. This method provides a sustainable approach to synthesizing aryl difluoromethyl ethers, highlighting its significance in organic synthesis and environmental chemistry (Zhang, Zheng, & Hu, 2006).

Fluorinated Polymers

A novel '3F' fluorinated diamine monomer based on trifluoroacetophenone has been synthesized for use in fluorine-containing polyimides. These materials exhibit high glass transition and melting temperatures, making them suitable for applications requiring excellent thermal and chemical stability. This research underscores the compound's role in the development of high-performance materials (Brink, Brandom, Wilkes, & McGrath, 1994).

Pharmaceutical Intermediates

Synthesis of Fluconazole

A continuous flow chemistry approach was developed for synthesizing the antifungal agent fluconazole from 2-chloro-2',4'-difluoroacetophenone without intermediate purification. This methodology demonstrates the compound's utility in facilitating streamlined pharmaceutical manufacturing processes (Szeto, Vu, Malerich, & Collins, 2018).

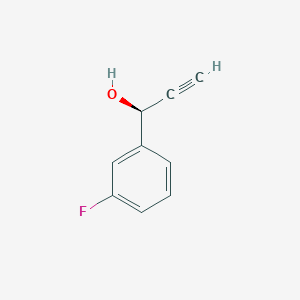

Enzymatic Synthesis of Chiral Intermediates

A ketoreductase was utilized to convert 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a crucial intermediate for Ticagrelor production, an effective acute coronary syndrome treatment. This highlights the role of 3'-Chloro-2',6'-difluoroacetophenone derivatives in the enzymatic synthesis of important pharmaceuticals, offering a green and efficient alternative to traditional synthetic routes (Guo et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

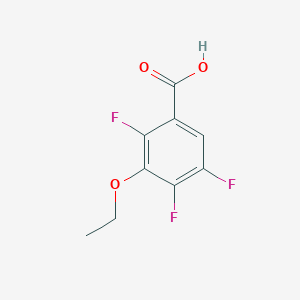

IUPAC Name |

1-(3-chloro-2,6-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGJXQFBPXHWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378504 | |

| Record name | 3'-Chloro-2',6'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-2',6'-difluoroacetophenone | |

CAS RN |

177942-50-6 | |

| Record name | 3'-Chloro-2',6'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177942-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)